4-(Pyridin-3-yl)butan-1-amine

Catalog No.
S9084959
CAS No.
6021-23-4
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
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4-(Pyridin-3-yl)butan-1-amine

CAS Number

6021-23-4

Product Name

4-(Pyridin-3-yl)butan-1-amine

IUPAC Name

4-pyridin-3-ylbutan-1-amine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4,6,10H2

InChI Key

WSPOELFRDPKVAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCN

4-(Pyridin-3-yl)butan-1-amine, also known as N-(pyridin-3-ylmethyl)butan-1-amine, is an organic compound characterized by a butan-1-amine backbone with a pyridine ring substituted at the 3-position. This compound features a molecular formula of C10_{10}H14_{14}N and a molecular weight of approximately 162.23 g/mol. The structure consists of a butyl chain attached to a nitrogen atom, which is further connected to a pyridine ring, making it a member of the amine class of compounds.

The compound exhibits properties typical of amines, including basicity and the ability to form hydrogen bonds, which can influence its solubility and reactivity in various chemical environments.

  • Oxidation: The amine group can be oxidized to form N-oxides using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to form secondary amines utilizing reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amine group may be replaced by other nucleophiles.

These reactions are significant for modifying the compound's structure and enhancing its potential applications in various fields.

The biological activity of 4-(pyridin-3-yl)butan-1-amine has been explored concerning its interactions with specific enzymes. Notably, it targets inorganic pyrophosphatase in Burkholderia pseudomallei and leukotriene A-4 hydrolase in humans. These interactions suggest that the compound may influence pathways related to energy metabolism and inflammation, potentially leading to therapeutic applications in treating inflammatory diseases or infections.

The synthesis of 4-(pyridin-3-yl)butan-1-amine can be achieved through various methods:

  • Reductive Amination: One common approach involves reacting 1-butanamine with 3-pyridinecarboxaldehyde under reductive amination conditions. This reaction typically employs reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of acetic acid as a catalyst.
  • Industrial Production: Large-scale synthesis often utilizes optimized reductive amination processes in continuous flow reactors to ensure high yield and purity while minimizing by-products .

4-(Pyridin-3-yl)butan-1-amine has several potential applications, particularly in medicinal chemistry due to its biological activity. It may serve as a precursor for synthesizing pharmaceuticals targeting specific biochemical pathways. Moreover, its structural characteristics make it suitable for developing novel compounds with enhanced efficacy against various diseases.

Studies on the interactions of 4-(pyridin-3-yl)butan-1-amine reveal its potential effects on key enzymes involved in metabolic pathways. The modulation of these enzymes could lead to significant impacts on energy metabolism and inflammatory responses. Understanding these interactions is crucial for evaluating the compound's therapeutic potential and safety profile.

Several compounds share structural similarities with 4-(pyridin-3-yl)butan-1-amine, highlighting its uniqueness:

Compound NameStructural FeaturesDifferences
N-(pyridin-2-ylmethyl)butan-1-aminePyridine at the 2-positionPositional isomerism affects reactivity
N-(pyridin-4-ylmethyl)butan-1-aminePyridine at the 4-positionDifferent interaction profiles due to position
N-(pyridin-3-ylmethyl)pentan-1-aminePentane instead of butaneChain length variation influences properties

These compounds exhibit similar reactivity patterns but differ significantly in their specific interactions and biological activities due to variations in their structural features.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.115698455 g/mol

Monoisotopic Mass

150.115698455 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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